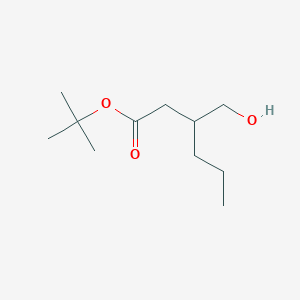![molecular formula C16H19F3N2O5 B13385802 (2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid](/img/structure/B13385802.png)
(2S)-2-{[(Benzyloxy)carbonyl]amino}-6-(2,2,2-trifluoroacetamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-LYS(TFA)-OH: Nα-trifluoroacetyl-L-lysine , is a derivative of the amino acid lysine. This compound is often used in peptide synthesis and serves as a building block for creating more complex molecules. The trifluoroacetyl group provides protection to the amino group, preventing unwanted reactions during synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Nα-trifluoroacetyl-L-lysine typically involves the reaction of L-lysine with trifluoroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the selective protection of the amino group. The reaction can be summarized as follows:
L-lysine+trifluoroacetic anhydride→Nα-trifluoroacetyl-L-lysine
Industrial Production Methods: In industrial settings, the production of Nα-trifluoroacetyl-L-lysine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions: Nα-trifluoroacetyl-L-lysine undergoes various chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be removed under acidic or basic conditions, regenerating the free amino group.
Polymerization: Nα-trifluoroacetyl-L-lysine can be used in the polymerization of amino acid N-carboxyanhydrides to form polypeptides.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Polymerization: Catalysts such as triethylamine in organic solvents like dimethylformamide.
Major Products Formed:
Hydrolysis: L-lysine.
Substitution: Various lysine derivatives depending on the nucleophile used.
Polymerization: Polypeptides with controlled chain length and composition.
科学的研究の応用
Nα-trifluoroacetyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and in the preparation of lysine-based polymers.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of modified peptides and proteins.
Medicine: Investigated for its potential in drug delivery systems and as a component of therapeutic peptides.
Industry: Utilized in the production of biocompatible materials and as a precursor for the synthesis of advanced biomaterials.
作用機序
Nα-trifluoroacetyl-L-lysine can be compared with other lysine derivatives such as:
Nα-benzyloxycarbonyl-L-lysine: Another protected form of lysine used in peptide synthesis. The benzyloxycarbonyl group provides similar protection but requires different conditions for removal.
Nα-acetyl-L-lysine: A simpler derivative with an acetyl group protecting the amino group. It is less commonly used due to its lower stability compared to the trifluoroacetyl group.
Uniqueness: Nα-trifluoroacetyl-L-lysine is unique due to the stability and selectivity provided by the trifluoroacetyl group. This makes it particularly useful in complex peptide synthesis where precise control over reaction conditions is required.
類似化合物との比較
- Nα-benzyloxycarbonyl-L-lysine
- Nα-acetyl-L-lysine
- Nα-carbobenzyloxy-L-lysine
特性
IUPAC Name |
2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAGCTWJDRZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
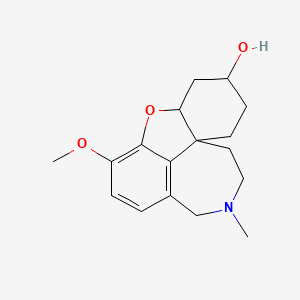
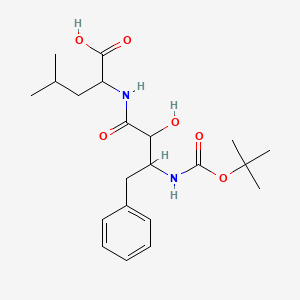
![(2E)-3-{1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl}prop-2-enoic acid](/img/structure/B13385751.png)
![but-2-enedioic acid;4-[3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B13385770.png)

![[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol](/img/structure/B13385772.png)

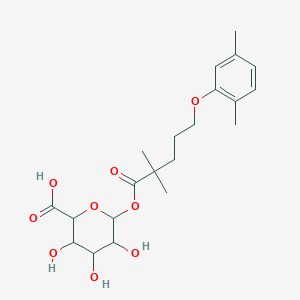
![Benzamide, N-[(2S)-2-hydroxy-2-phenylethyl]-](/img/structure/B13385784.png)
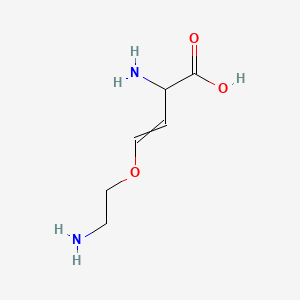
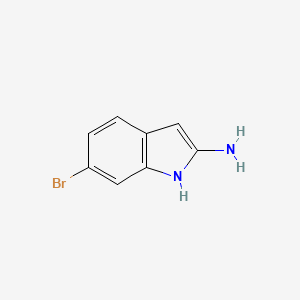

![17-(3-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13385800.png)
